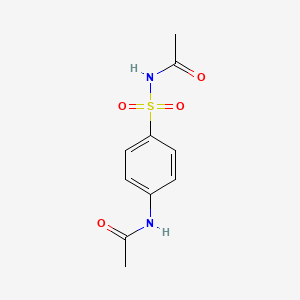

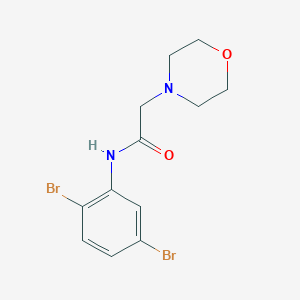

![molecular formula C19H18N2O4 B2438323 (Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035003-53-1](/img/structure/B2438323.png)

(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide, also known as MFH-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Processes : The compound is an important intermediate in the synthesis of various pharmacologically active substances. It is utilized in the synthesis of anticoagulant apixaban and other compounds with potential medical applications (Wang et al., 2017).

Biological Applications

- Cytotoxic Activity : Some derivatives of this compound have been studied for their cytotoxic activity against certain cell types, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential use in cancer research (Hassan et al., 2014).

Material Science

- Photoresponsive Materials : Copolymers derived from N-Isopropylacryamide and azobenzene-containing acrylamides, closely related to this compound, have been developed. These polymers are soluble in cold water and demonstrate photoresponsive affinity, indicating potential applications in material science (Akiyama & Tamaoki, 2004).

Antimicrobial Evaluation

- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, broadening its scope in biomedical research (El‐Kazak & Ibrahim, 2013).

Chemical Synthesis

- Heterocyclic Syntheses : It is used in the synthesis of heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials (Kandeel et al., 1997).

Green Chemistry

- Mechanochemical Techniques : This compound and its derivatives have been produced using ball milling, a mechanochemical technique, representing a step towards environmentally friendly chemical syntheses (Zaky & Fekri, 2018).

Novel Heterocyclic Systems

- Development of New Systems : It has been used to create novel heterocyclic systems like 2H-pyrano[6,5-b]phenothiazine, expanding the range of available heterocyclic compounds for various applications (Buu-hoi et al., 1969).

Brain Penetration Studies

- Blood-Brain Barrier Research : Studies on related acrylamide derivatives like FLZ have focused on their penetration through the blood-brain barrier, which is crucial for developing CNS-active therapeutic agents (Hou et al., 2014).

Corrosion Inhibition

- Industrial Applications : Acrylamide derivatives have been investigated as corrosion inhibitors in industrial settings, showing efficacy in protecting metals like copper in acidic environments (Abu-Rayyan et al., 2022).

Therapeutic Effects

- Potential in Parkinson's Disease : Certain acrylamide derivatives have shown therapeutic effects in models of Parkinson's Disease, indicating potential for development into new drugs (Yu et al., 2013).

Eigenschaften

IUPAC Name |

(Z)-3-(3-methoxyphenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-16-4-2-3-14(13-16)5-6-17(22)20-9-11-21-10-7-15-8-12-25-18(15)19(21)23/h2-8,10,12-13H,9,11H2,1H3,(H,20,22)/b6-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMVOFKNXZKPEY-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)

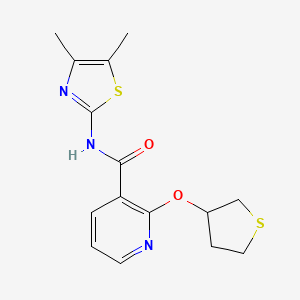

![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)

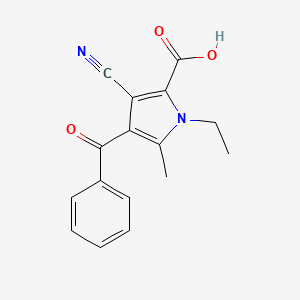

![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)

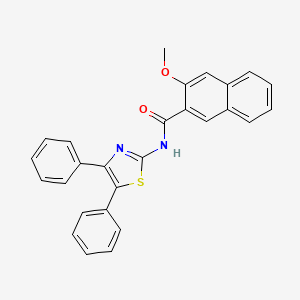

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438251.png)

![1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid](/img/structure/B2438257.png)

![2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2438259.png)